In Vivo Anti-Ulcer Efficacy of Diethylamine Persilate vs. Cimetidine in Rat Stress Models
The diethylamine salt of persilic acid was directly compared with cimetidine, the historical H2-receptor antagonist standard-of-care, in a Wistar rat stress-induced ulcer model. The persilic acid derivative (diethylamine persilate) produced a 99% reduction of the ulcerogenic index relative to untreated controls, whereas cimetidine at its standard dose achieved only a 35% reduction under identical stress conditions [1]. This represents a 2.8-fold superior protective effect under the assay conditions.
| Evidence Dimension | Reduction of ulcerogenic index vs. untreated control (stress-induced ulcer model) |
|---|---|
| Target Compound Data | 99% reduction (diethylamine persilate, 200 mg/kg/day, oral gavage) |
| Comparator Or Baseline | 35% reduction (cimetidine, 50 mg/kg/day, oral gavage) |
| Quantified Difference | 2.8-fold higher protection index (99% vs. 35%) |
| Conditions | Male Wistar rats; stress-induced ulcer model; groups of 10 animals; oral gavage administration; comparison versus untreated control group |
Why This Matters
For researchers or institutions investigating non-antisecretory gastroprotective mechanisms, this quantitative in vivo superiority over cimetidine under stress conditions justifies the selection of diethylamine persilate as a chemical starting point over generic cimetidine or other H2-antagonists.
- [1] U.S. Patent No. 4,252,821. Method for treating ulcers. Table 1, stress-induced ulcer results. Issued February 24, 1981. View Source
